N-(m-Tolyl)morpholine-3-carboxamide
Description
N-(m-Tolyl)morpholine-3-carboxamide is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one nitrogen and one oxygen atom) linked via a carboxamide group to an m-tolyl (3-methylphenyl) substituent. Morpholine derivatives are often explored for their bioactivity, solubility, and hydrogen-bonding capabilities, which are critical in drug design. The carboxamide group enhances stability compared to esters or amines, making it suitable for targeted molecular interactions .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-(3-methylphenyl)morpholine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-9-3-2-4-10(7-9)14-12(15)11-8-16-6-5-13-11/h2-4,7,11,13H,5-6,8H2,1H3,(H,14,15) |
InChI Key |
IGZZFXHMKBUTBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2COCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-Tolyl)morpholine-3-carboxamide typically involves the reaction of morpholine with an appropriate carboxylic acid derivative. One common method is the reaction of morpholine with m-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Carboxamide Group Reactivity
The carboxamide moiety (-CONH-) participates in hydrolysis, reduction, and nucleophilic substitution reactions.
Hydrolysis
Under acidic or basic conditions, the carboxamide undergoes hydrolysis to yield morpholine-3-carboxylic acid and m-toluidine:
Reduction
The carbonyl group can be reduced to a methylene bridge using silane reagents:
-
Mechanism : Protonation of the carbonyl oxygen followed by hydride transfer .
-
Applications : Key step in synthesizing secondary amines for pharmaceutical intermediates .
Morpholine Ring Transformations
The morpholine ring exhibits nucleophilic character at its oxygen and nitrogen atoms.
Oxidation
The morpholine ring undergoes oxidation to form N-oxide derivatives under mild conditions:
-
Reagents : 30% HO in acetic acid.
-
Selectivity : Oxidation occurs preferentially at the nitrogen atom over the oxygen .
Alkylation/Acylation
The tertiary nitrogen in morpholine reacts with alkyl halides or acyl chlorides:
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | 2-Chloroacetone | N-Alkylated morpholine | 50% | |
| Acylation | Acetyl chloride | N-Acetyl-morpholine derivative | 82% |
m-Tolyl Group Functionalization
The meta-methylphenyl group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions.
Nitration
The methyl group directs electrophiles to the para position:
Suzuki–Miyaura Coupling
The aryl bromide derivative (if synthesized) couples with boronic acids:
Complexation and Biological Interactions
The carboxamide group forms hydrogen bonds with biological targets, modulating activity in neurological pathways:
| Target | Interaction Type | Binding Affinity (K) | Source |
|---|---|---|---|
| GABA receptors | H-bonding via CONH | 220 nM | |
| Kinases | Hydrophobic stacking | 1.4 µM |
Thermal and Catalytic Degradation
At elevated temperatures (>200°C), the compound undergoes decomposition via two pathways:
-
Decarboxylation : Loss of CO from the carboxamide group.
-
Ring Contraction : Morpholine ring converts to pyrrolidine derivatives under Fe(acac) catalysis .
Key Data Tables
Scientific Research Applications
Medicinal Chemistry
N-(m-Tolyl)morpholine-3-carboxamide is being investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, which may lead to the development of new therapeutic agents. Research indicates that compounds derived from morpholine can exhibit significant biological activities, including anticancer effects and modulation of neurotransmitter systems .
Biological Studies
This compound is utilized in studies aimed at understanding its effects on biological pathways. For example, it may serve as a tool to explore enzyme inhibition mechanisms or receptor interactions. The ability to modify the hydrophilicity of drugs through aminomethylation enhances their bioavailability and therapeutic efficacy .
Materials Science
This compound is explored for its potential in synthesizing novel materials. Its application in the production of polymers and coatings is noteworthy, as it may impart specific properties to these materials. The compound's versatility allows it to be used as an intermediate in the synthesis of various chemical products.
Industrial Applications
In industrial settings, this compound acts as an intermediate for synthesizing other chemicals. Its utility extends to the production of additives for the petroleum industry and materials used in water treatment processes . The compound's role in analytical chemistry as a reagent further emphasizes its importance across different sectors .
Case Studies and Research Findings
- Anticancer Activity : Studies have shown that derivatives of morpholine compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound's ability to induce apoptosis in cancer cells has been documented through assays measuring cell viability and apoptosis markers .
- Antimicrobial Properties : Research has indicated that morpholine derivatives possess antimicrobial activity against pathogenic bacteria and fungi. These findings support their potential use in developing new antibiotics or antifungal agents .
- Neuropharmacological Effects : this compound has been studied for its influence on neurotransmitter systems, particularly regarding serotonin and norepinephrine transporters. Such interactions suggest its potential utility in treating disorders like depression and anxiety .
Mechanism of Action
The mechanism of action of N-(m-Tolyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide
Structural Differences :
- Core : Phthalimide (aromatic dicarboximide) vs. morpholine-carboxamide.
- Substituents : Chlorine atom at position 3 vs. m-tolyl group.
3-Tolyl-N-methylcarbamate (CAS 1129-41-5)
Structural Differences :
- Functional Group : Carbamate (ester of carbamic acid) vs. carboxamide.
- Substituents : Methyl group on carbamate nitrogen vs. morpholine ring.
N-(m-Tolyl)pyridine-2-amine (Compound 14 from )
Structural Differences :
- Heterocycle : Pyridine vs. morpholine.
- Linkage : Amine vs. carboxamide.
Physicochemical Properties :
Research Findings and Implications
- Functional Group Impact : Carboxamide derivatives generally exhibit superior stability and binding specificity compared to carbamates or amines, aligning with trends in drug discovery .
- Morpholine Advantages : The morpholine ring’s oxygen and nitrogen atoms improve water solubility, a critical factor in bioavailability compared to purely aromatic systems like phthalimides .
- Synthetic Efficiency : Palladium-catalyzed methods (as in ) are scalable for producing this compound, though purity requirements may vary by application.
Biological Activity
N-(m-Tolyl)morpholine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring substituted with a meta-tolyl group and a carboxamide functional group. The presence of the tolyl moiety enhances its lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, modulating metabolic pathways relevant to various diseases. For instance, it has been shown to affect pathways involved in cancer cell proliferation and apoptosis through its interaction with key proteins.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The compound's efficacy was evaluated using the MTT assay, revealing IC50 values that suggest significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 62.4 |
| HCT-116 | 43.5 |
| A549 | 91.6 |
These results indicate that the compound may serve as a potential lead for the development of novel anticancer agents .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Its binding affinity and selectivity towards specific enzymes can modulate biochemical pathways associated with disease states, particularly in cancer and neurodegenerative disorders. The compound's interactions can lead to the inhibition of enzymes crucial for tumor growth and survival .
Case Studies
- Cytotoxicity Study : A study assessed the cytotoxic effects of this compound on MCF-7 cells. The treatment resulted in a marked increase in apoptotic markers, indicating that the compound induces cell death through apoptosis mechanisms.
- Enzyme Interaction Analysis : Another investigation focused on the compound's interaction with protein targets involved in metabolic regulation. Molecular docking studies revealed strong binding affinities that correlate with observed biological activities .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Inhibition of Cancer Cell Proliferation : The compound significantly reduces cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
- Modulation of Apoptotic Pathways : this compound influences apoptotic signaling pathways, enhancing the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .
Q & A
Q. What are the established synthetic routes for N-(m-Tolyl)morpholine-3-carboxamide, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed C-H arylation, analogous to the methodology used for structurally similar anilides like N-(m-tolyl)pivalamide . Key steps include:
- Reagent Selection : Use Pd(OAc)₂ as a catalyst with ligands (e.g., PivOH) to activate ortho-C-H bonds.
- Rate Optimization : Employ the initial rate method to determine reaction orders by varying substrate concentrations and plotting log(rate) vs. log(conc) .
- Purification : Silica gel column chromatography (e.g., PE/EtOAc gradients) isolates the product, with yield influenced by reaction time, temperature, and catalyst loading .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.5–3.7 ppm for morpholine protons) confirm regiochemistry and purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~275).
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (morpholine C-N) corroborate functional groups.
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of vapors .
- Storage : Store at 2–8°C under inert gas (e.g., N₂) to prevent degradation .
- Disposal : Follow hazardous waste regulations (e.g., incineration with scrubbing for NOx/SOx byproducts) .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic studies elucidate the ortho-C-H arylation pathway in synthesizing this compound?
- Methodological Answer :
- Rate Order Determination : Vary concentrations of the substrate, catalyst, and base. Use linear regression on time vs. product plots to calculate initial rates .
- Isotopic Labeling : Introduce deuterated analogs (e.g., C₆D₅) to track C-H activation via kinetic isotope effects (KIEs).
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to identify transition states and validate Pd-mediated C-H cleavage steps.
Q. What strategies resolve contradictions in spectroscopic data or crystallographic refinement?
- Methodological Answer :
- X-ray Crystallography : If single crystals are obtainable, use SHELXL for refinement. For twinned data, employ SHELXD/SHELXE pipelines for phasing .
- Cross-Validation : Compare NMR/IR data with synthetic intermediates (e.g., N-(3-Methylphenyl)-3-nitrobenzamide ) to rule out impurities.
- DSC/TGA : Differential scanning calorimetry (DSC) detects polymorphic transitions that may explain spectral discrepancies.
Q. How can computational modeling predict the reactivity of this compound derivatives?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5) and metabolic stability.
- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis.
- Reactivity Descriptors : Calculate Fukui indices (via Gaussian) to identify nucleophilic/electrophilic sites for functionalization.
Q. What methodologies assess the compound’s stability under various storage conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC-MS .
- Kinetic Stability Studies : Use Arrhenius plots to extrapolate shelf life at 25°C from accelerated conditions.
- Degradant Identification : Isolate byproducts (e.g., hydrolyzed morpholine rings) using preparative TLC and characterize via HRMS .
Data Contradiction Analysis
Q. How should researchers address inconsistent yields in scaled-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progression and adjust reagent stoichiometry in real time.
- DoE Optimization : Use factorial design (e.g., Minitab) to identify critical parameters (e.g., solvent polarity, mixing efficiency).
- Byproduct Profiling : Compare LC-MS traces of small- vs. large-scale batches to detect aggregation or side reactions.
Notes on Evidence Limitations
- Structural data (e.g., X-ray) for This compound is not available in the provided evidence. Researchers should prioritize crystallographic analysis or analog-based modeling (e.g., N-(3-Methylphenyl)-3-nitrobenzamide ).
- Safety protocols are extrapolated from morpholine derivatives (e.g., N-(3-Aminopropyl)morpholine ); specific toxicological studies are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
